
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid (TFTPCA) is a synthetic compound with a wide range of applications in the scientific research field. It is a trifluoromethoxy derivative of pyridine, and is used in a variety of organic synthesis reactions. TFTPCA is available commercially in 95% purity, and is used in a variety of laboratory experiments and processes.
科学研究应用
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of pharmaceutical intermediates, and the development of new materials. It is also used in the synthesis of polymers, catalysts, and other materials used in the chemical industry. In addition, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has been used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new analytical methods.
作用机制
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% is an acid, and as such, it acts as an acid catalyst in organic synthesis reactions. It is able to catalyze the formation of new bonds between molecules, as well as the breakdown of existing bonds. In addition, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% can also act as a proton donor, allowing for the transfer of protons between molecules. This allows for the formation of new molecules, and the breakdown of existing ones.
Biochemical and Physiological Effects
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has been found to have a variety of biochemical and physiological effects in laboratory experiments. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, and as an agonist of the serotonin receptor 5-HT2A. It has also been found to have a variety of anti-inflammatory effects, as well as an ability to reduce the formation of free radicals.
实验室实验的优点和局限性
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has several advantages for use in laboratory experiments. It is a commercially available compound, and is available in 95% purity. It is also a relatively stable compound, with a relatively high boiling point and low vapor pressure. Additionally, it is relatively non-toxic and non-volatile, making it suitable for use in a variety of laboratory experiments. However, it is also relatively expensive, and is not readily available in large quantities.
未来方向
In the future, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% could be used in a variety of new applications. It could be used in the development of new pharmaceuticals, or in the development of new materials. Additionally, it could be used in the synthesis of new polymers, catalysts, and other materials used in the chemical industry. Finally, it could be used in the development of new analytical methods, or in the development of new drugs and pharmaceuticals.
合成方法
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% can be synthesized by a two-step process, involving the reaction of 4-trifluoromethylpyridine-2-carboxylic acid with trifluoromethoxybenzene in the presence of catalytic amounts of hydrochloric acid. The reaction is then followed by a hydrolysis step, which involves the addition of water to the reaction mixture. The hydrolysis reaction yields the desired 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% product in 95% purity.
属性
IUPAC Name |
5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(6(16)17)15-2-5(3)18-8(12,13)14/h1-2H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHGFFFMAFQKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



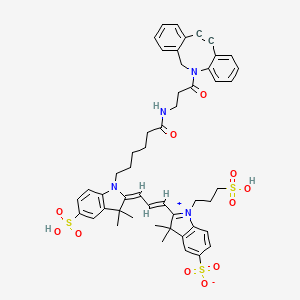
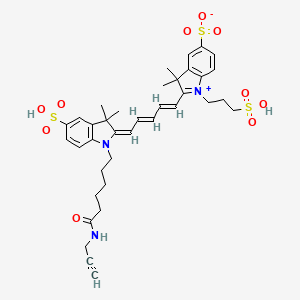

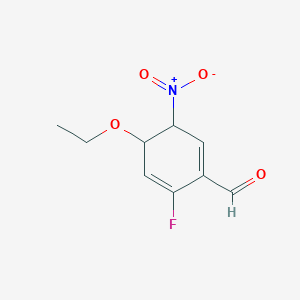
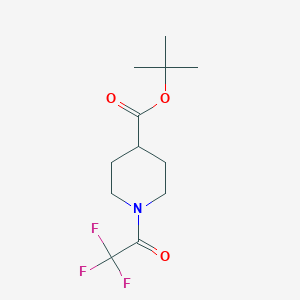
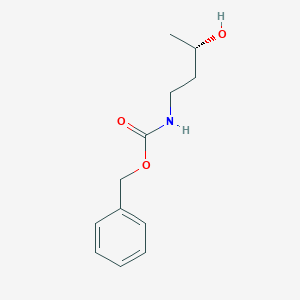


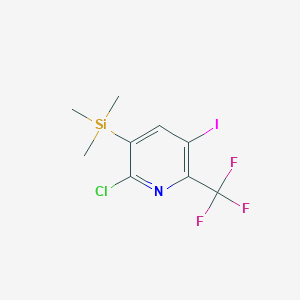

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
![N-[(1R,2R)-2-(1-Piperidinylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, 98%](/img/structure/B6292611.png)